The synthesis of Meo-peg(11)-prcho can be achieved through several methods, including:
The molecular structure of Meo-peg(11)-prcho consists of a polyethylene glycol backbone with methoxy and hydroxy functional groups at either end. The repeating unit is -O-CH2-CH2-, which contributes to its hydrophilicity and flexibility. The presence of the methoxy group enhances solubility in organic solvents while maintaining water solubility due to the hydroxyl group.
Key structural features include:
This structure allows for various modifications that can tailor its physical and chemical properties for specific applications .
Meo-peg(11)-prcho participates in several chemical reactions that are crucial for its application:
The mechanism of action for Meo-peg(11)-prcho primarily revolves around its interactions in biological systems:
Meo-peg(11)-prcho exhibits several notable physical and chemical properties:
Meo-peg(11)-prcho has a wide range of scientific applications:
The conceptual foundation of PEGylation technology was established in the 1970s through pioneering work by Frank Davis and colleagues. Initial efforts focused on conjugating linear PEG polymers to enzymes like asparaginase and catalase to mitigate immunogenicity and extend plasma half-life. These first-generation PEG conjugates utilized simple methoxy-PEG (mPEG) derivatives with molecular weights below 5,000 Da, attached via non-specific lysine linkages. While demonstrating improved pharmacokinetics, these early conjugates often suffered from significant loss of bioactivity due to random polymer attachment at critical functional sites [1].
The 1990s witnessed transformative advances with the development of heterobifunctional PEGs featuring distinct terminal functional groups. This innovation enabled site-specific conjugation strategies that preserved biological activity while maintaining pharmacokinetic advantages. Concurrently, higher molecular weight PEGs (20,000-40,000 Da) entered clinical use, exemplified by pegademase bovine (Adagen®) for severe combined immunodeficiency disease and pegylated interferon α-2a (Pegasys®) for hepatitis C. The introduction of releasable PEG linkers represented another milestone, allowing controlled liberation of native drug molecules at target sites while overcoming stability limitations of permanent conjugates [1] .
Table 1: Evolution of PEGylation Technologies in Therapeutics
| Generation | Time Period | Key Innovations | Representative Therapeutics |
|---|---|---|---|
| First | 1970s-1980s | Random lysine conjugation; Low MW PEG (≤5kDa) | PEG-adenosine deaminase |
| Second | 1990s-2000s | Site-specific conjugation; Branched PEGs; Higher MW (20-40kDa) | PEG-interferon α-2a, PEG-G-CSF |
| Third | 2010s-Present | Releasable linkers; Functionalized PEGs (e.g., aldehydes); Advanced architectures | Antibody fragment conjugates, PEGylated nanoparticles |
Contemporary PEGylation strategies leverage precisely engineered derivatives like MeO-PEG(11)-PrCHO, which features a defined chain length (11 ethylene oxide units) and a terminal aldehyde group for controlled bioconjugation. This evolution reflects a paradigm shift toward molecular precision, addressing the limitations of early heterogeneous PEG mixtures while enabling novel applications in nanotechnology and targeted therapeutics [1] [9].
Terminal functional groups serve as the reactive interfaces that determine conjugation efficiency, stability, and application specificity of PEG derivatives. Among common functionalizations—including carboxylic acids, amines, maleimides, and N-hydroxysuccinimide (NHS) esters—aldehyde groups possess distinctive chemical properties that enable unique conjugation strategies:
Selective Reactivity: Aldehydes form reversible Schiff bases (–N=CH–) with primary amines under mild aqueous conditions (pH 6-7), which can be stabilized through reduction to secondary amines. This chemoselectivity allows preferential conjugation with N-terminal α-amines of proteins or lysine residues while minimizing reaction with internal amino acids, thereby preserving protein function more effectively than non-specific NHS chemistry [2] [4].
Orthogonal Conjugation: The aldehyde-amine reaction proceeds efficiently without interfering with other common bioconjugation pairs (e.g., thiol-maleimide), enabling multi-component assembly. This orthogonality is critical for constructing complex therapeutic architectures like antibody-drug conjugates (ADCs) or multi-ligand nanoparticles where sequential, controlled attachment is required [2].
pH-Dependent Stability: Schiff base intermediates exhibit reversible dissociation under acidic conditions, allowing purification or release mechanisms. This property is exploited in releasable PEGylation strategies where the conjugate remains stable at physiological pH (7.4) but dissociates in acidic microenvironments like tumor tissues or endosomal compartments (pH 5.5-6.0) [4].
MeO-PEG(11)-PrCHO exemplifies these advantages through its propionaldehyde terminus (–CH₂CH₂CHO), which extends the reactive group away from the sterically crowded PEG chain. This molecular design enhances accessibility to target functional groups compared to shorter aldehyde variants. Additionally, the monomethoxy termination at the opposite end ensures non-reactivity, preventing undesired cross-linking or polymerization during conjugation reactions [2] [5].
Table 2: Functional Group Comparison in PEGylation Chemistry
| Functional Group | Conjugation Target | Reaction Conditions | Stability Profile | Key Limitations |
|---|---|---|---|---|
| Aldehyde (PrCHO) | Primary amines (N-terminus, lysine) | Mildly acidic pH (6-7), no catalysts | pH-dependent reversibility; Stable after reduction | Requires reducing agent for stability |
| NHS ester | Primary amines | pH 7.5-8.5 | Hydrolysis-sensitive; Irreversible | Non-specific lysine labeling |
| Maleimide | Thiols (cysteine) | pH 6.5-7.5 | Thioether stable; Retro-Michael possible | Serum instability; Thiol exchange |
| Carboxylic acid | Amines (via EDC coupling) | Acidic pH (4.5-5.5) | Requires activation; Amide bond stable | Complex purification; Side products |
MeO-PEG(11)-PrCHO (C₂₆H₅₂O₁₃, MW 572.7 g/mol) represents a precisely engineered heterobifunctional PEG derivative optimized for next-generation biomedical applications. Its molecular structure comprises three functionally distinct regions: (1) a methoxy terminus (CH₃O–) providing non-reactive chain termination; (2) a hydrophilic 11-mer ethylene oxide core imparting water solubility and stealth properties; and (3) a propionaldehyde end group (–OCH₂CH₂CHO) enabling directed bioconjugation [2] [4]. The "11" designation refers specifically to the number of ethylene oxide units, corresponding to an approximate molecular weight of 550 Da for the PEG chain itself.
This compound addresses critical limitations in conventional PEGylation through several unique attributes:
Precise Molecular Weight: Unlike polydisperse industrial PEGs, MeO-PEG(11)-PrCHO exhibits monodisperse character (Đ ≈ 1.0), ensuring reproducible pharmacokinetics and consistent conjugation stoichiometry. This precision is essential for regulatory compliance in therapeutic development [5].
Enhanced Solubility and Hydration: Each ethylene oxide unit coordinates approximately three water molecules, yielding a fully hydrated molecular weight exceeding 1,200 Da. This extensive hydration shell provides superior steric stabilization for conjugated nanoparticles or proteins, effectively reducing opsonization and reticuloendothelial system (RES) clearance [9].
Orthogonal Reactivity: The aldehyde terminus enables chemoselective conjugation without cross-reactivity, making it ideal for multi-component assembly. For example, in nanoparticle functionalization, MeO-PEG(11)-PrCHO can conjugate targeting ligands (via amine reaction) while leaving other functional groups available for drug attachment [2] [4].
Biological Performance Optimization: The intermediate molecular weight (572.7 Da) balances renal clearance considerations with effective steric protection. Unlike high-molecular-weight PEGs (>40 kDa) that risk accelerated blood clearance (ABC) phenomenon upon repeated administration, MeO-PEG(11)-PrCHO-modified therapeutics minimize immunogenicity concerns while maintaining favorable pharmacokinetics [6].
These properties translate to several emerging applications:
Nanoparticle Stabilization and Functionalization: MeO-PEG(11)-PrCHO forms dense surface coatings on metallic, polymeric, and lipid nanoparticles via reaction with surface amines. The resulting PEG layer prevents aggregation, reduces protein corona formation, and provides anchor points for attaching targeting moieties (e.g., antibodies, peptides). This application is particularly valuable in diagnostic nanoparticles and targeted cancer therapeutics where precise surface engineering determines biological distribution [9].
Protein Pegylation with Controlled Orientation: By preferentially reacting with N-terminal α-amines rather than lysine residues, MeO-PEG(11)-PrCHO enables site-specific protein modification that preserves active sites. This approach has been successfully applied to therapeutic enzymes, antibody fragments, and cytokines where random PEGylation would compromise bioactivity. The intermediate chain length provides steric shielding without excessive molecular bulk [1] [2].
Hydrogel Crosslinking: The aldehyde group participates in Schiff base formation with diamine or multi-amine crosslinkers (e.g., lysine-rich peptides), forming hydrolytically degradable hydrogels. These networks serve as injectable depots for sustained drug release or scaffolds for tissue engineering applications. The rapid gelation kinetics under physiological conditions make MeO-PEG(11)-PrCHO particularly suitable for minimally invasive delivery [6] [9].
Table 3: Comparative Analysis of PEG Derivatives in Biomedical Applications
| PEG Derivative | Molecular Weight (Da) | Functional Group | Optimal Applications | Competitive Advantages of MeO-PEG(11)-PrCHO |
|---|---|---|---|---|
| mPEG-NH₂ | 550-40,000 | Amine | Protein PEGylation | Directional conjugation; No cationic charge at neutral pH |
| mPEG-COOH | 550-40,000 | Carboxylic acid | Micelle formation | No activation required; Chemoselective reaction |
| mPEG-Maleimide | 550-40,000 | Maleimide | Antibody-drug conjugates | No thiol exchange; Serum stability |
| MeO-PEG(11)-PrCHO | 572.7 | Propionaldehyde | Site-specific protein modification, Nanoparticle functionalization | Monodisperse; Defined chain length; Minimal steric hindrance |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: